

synthesis and chemical properties of Chlordimeform

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Compound of Interest

Compound Name: Chlordimeform

Cat. No.: B052258

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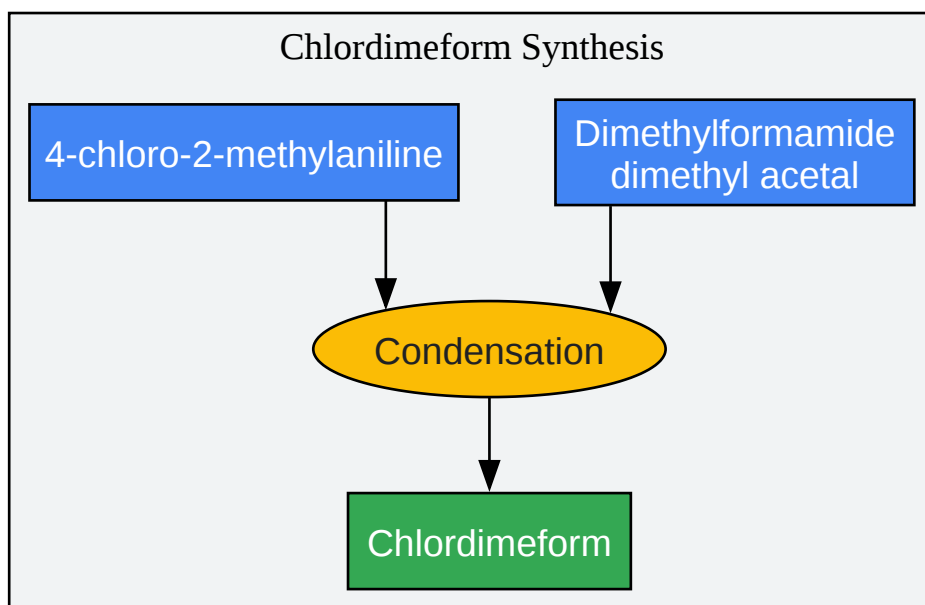
An In-depth Technical Guide to the Synthesis and Chemical Properties of **Chlordimeform**

Introduction

Chlordimeform, chemically known as N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a broad-spectrum acaricide and insecticide.[1][2] It was introduced circa 1966 and has been effective against the motile forms of mites and ticks, as well as the eggs and early instars of some Lepidoptera insects.[1][3] However, due to significant health and environmental concerns, its use has been discontinued in most countries.[1] The primary concern stems from its major metabolite, 4-chloro-o-toluidine, which the International Agency for Research on Cancer (IARC) identified as a carcinogen.[1][4] This guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, metabolism, and analytical protocols for **chlordimeform**, intended for researchers and professionals in drug development and chemical sciences.

Synthesis of Chlordimeform

The industrial synthesis of **chlordimeform** is a condensation reaction. The process begins with the preparation of 4-chloro-2-methylaniline, which is then reacted with dimethylformamide dimethyl acetal under controlled conditions to yield the final product, (EZ)-N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine.[3]



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Figure 1: Synthetic pathway of **Chlordimeform**.

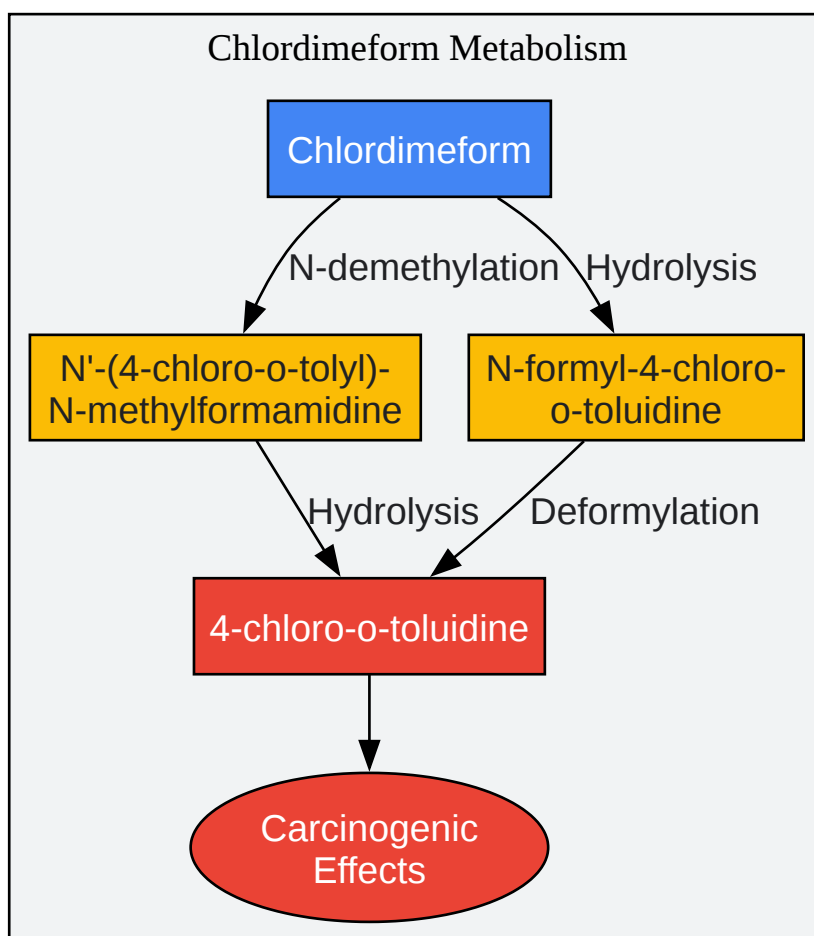
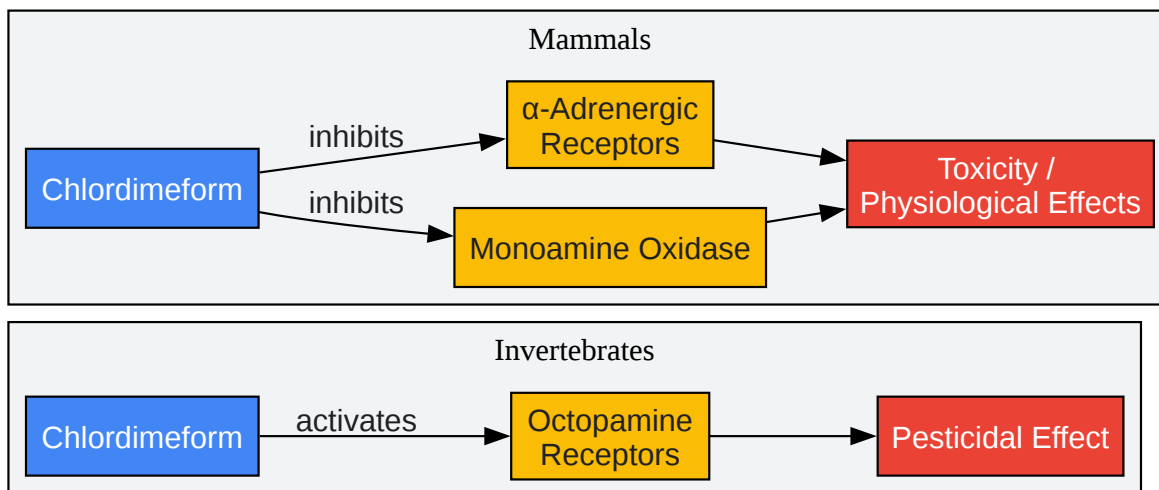
Chemical and Physical Properties

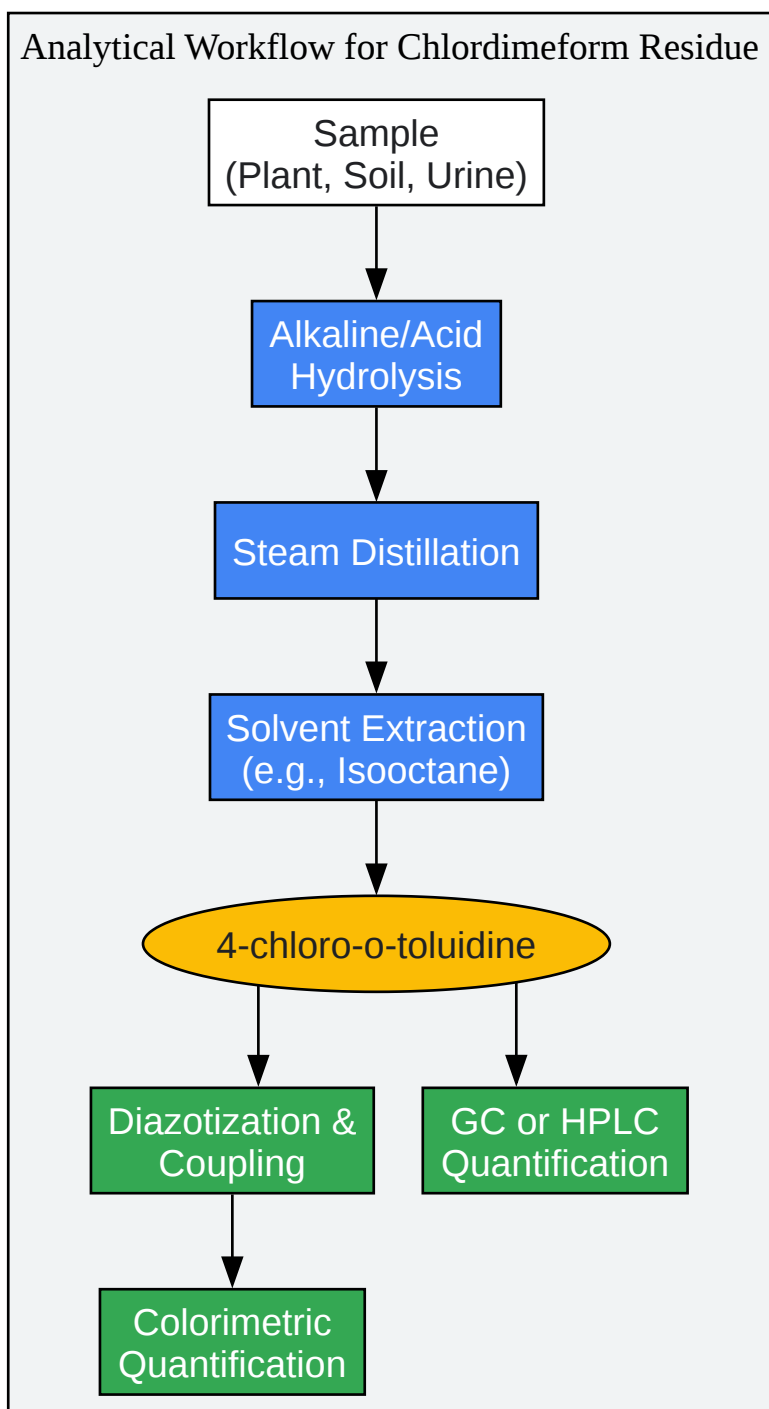
Chlordimeform is a colorless crystalline solid that forms salts with acids.[1][5] The hydrochloride salt is readily soluble in water.[5] It exhibits tautomeric isomerism due to the amidine functional group, which involves a reversible shift of a hydrogen atom and a double bond.[3] This dynamic equilibrium is crucial for its biological activity.[3]

Property	Value	Reference(s)
Physical State	Colorless crystalline solid	[5]
IUPAC Name	N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide	[1]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂	[1]
Molar Mass	196.68 g·mol ⁻¹	[1]
Melting Point	32 °C	[1][5]
Boiling Point	163–165 °C at 14 mmHg	[1][5]
Density (d ₃₀)	1.10 g/cm ³	[5]
Vapor Pressure	48 mPa at 20°C	[5]
Water Solubility	250 mg/L at 20°C	[1][5]
Organic Solvent Solubility	>200 g/L in acetone, benzene, chloroform, ethyl acetate, hexane, methanol at 20°C	[5]
Log K _{ow}	2.89	[5]
Half-life in water (30°C)	42 hours at pH 7, 5 hours at pH 9	[5]

Mechanism of Action

The mode of action of **chlordimeform** is complex, interfering with amine-mediated control of nervous and endocrine systems.[6] In invertebrates, its pesticidal action is linked to the activation of octopamine receptors.[7] In mammals, it exhibits different effects, including the inhibition of monoamine oxidase (MAO) and interaction with adrenergic receptors.[6][7] Its N-demethylated metabolite, demethyl**chlordimeform** (DCDM), is a significantly more potent inhibitor of adrenergic receptors than the parent compound.[7]





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